Diamino(hydroperoxy)methanol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
35220-04-3 |
|---|---|
Molecular Formula |
CH6N2O3 |
Molecular Weight |
94.07 g/mol |
IUPAC Name |
diamino(hydroperoxy)methanol |
InChI |
InChI=1S/CH6N2O3/c2-1(3,4)6-5/h4-5H,2-3H2 |
InChI Key |
YRWJHYADJPHDRN-UHFFFAOYSA-N |
Canonical SMILES |
C(N)(N)(O)OO |
Origin of Product |
United States |
Theoretical and Computational Studies of Diamino Hydroperoxy Methanol
Computational Modeling of Reaction Pathways and Mechanisms
Computational chemistry provides powerful tools to investigate the transient and reactive nature of molecules like diamino(hydroperoxy)methanol. Through quantum mechanical calculations, it is possible to model potential reaction pathways and elucidate the mechanisms that govern its stability and decomposition.
The decomposition of hydroperoxides is a central aspect of their chemistry. For this compound, several decomposition pathways can be computationally modeled to determine their energetic feasibility. The primary and most anticipated decomposition route is the homolytic cleavage of the weak oxygen-oxygen bond in the hydroperoxy moiety. This is a common feature in peroxide chemistry, where the O-O bond is thermodynamically the most likely to break, leading to the formation of an alkoxyl and a hydroxyl radical. mdpi.com
Computational studies on analogous systems, such as the thermal decomposition of oxypropenes, have successfully employed methods like the M06-2X/6-311+G(d,p) level of theory to calculate rate constants that align with experimental values. nih.govresearchgate.net For this compound, density functional theory (DFT) and high-level ab initio methods like coupled cluster theory (e.g., CCSD(T)) would be instrumental in calculating the bond dissociation energy of the O-O bond and the activation energies for various decomposition channels.
Alternative decomposition pathways that could be computationally explored include:
Intramolecular Hydrogen Transfer: The presence of amino groups introduces the possibility of intramolecular hydrogen transfer from a nitrogen atom to one of the oxygen atoms, potentially leading to the formation of water and a highly reactive intermediate.
Decomposition following Protonation: As seen in studies of tetrahydrocarbazole peroxides, protonation can significantly alter the decomposition pathway. nih.gov Computational modeling can simulate the effect of an acidic environment on the stability of this compound and identify protonation-induced decomposition routes.
The following table presents a hypothetical comparison of activation energies for different decomposition pathways of a generic hydroperoxide, as would be determined by computational methods.
| Decomposition Pathway | Description | Calculated Activation Energy (kcal/mol) - Hypothetical |
|---|---|---|
| O-O Homolysis | Cleavage of the peroxide bond to form two radicals. | 35-45 |
| C-O Scission | Cleavage of the carbon-oxygen bond. | 70-80 |
| Water Elimination | Intramolecular rearrangement leading to water and a carbonyl compound. | 50-60 |
The initial homolytic cleavage of the O-O bond in this compound is the primary initiation step for a radical chain reaction. lumenlearning.comlibretexts.org This step produces a hydroxyl radical (•OH) and a diamino(oxy)methanol radical.
Initiation: (H₂N)₂C(H)OOH → (H₂N)₂C(H)O• + •OH
Once formed, these highly reactive radicals can participate in a series of propagation steps, which may include: lumenlearning.comlibretexts.org
Hydrogen Abstraction: The generated radicals can abstract a hydrogen atom from a neighboring molecule of this compound or another species present in the system. For instance, the hydroxyl radical is a powerful hydrogen abstractor.
Addition to Double Bonds: If unsaturated species are present, the radicals can add across double bonds, leading to the formation of new carbon-centered radicals.
Radical Recombination (Termination): The chain reaction can be terminated by the recombination of two radical species to form a stable, non-radical product. libretexts.org
Computational studies on radical-based modifications of amino acids demonstrate the formation and reactivity of α-amino radicals. nih.gov In the case of this compound, the diamino(oxy)methanol radical could undergo further reactions, such as β-scission, to yield different radical and molecular species. The energetics of these propagation steps can be modeled to predict the most likely reaction pathways and the final product distribution.
The presence of two amino groups and a hydroperoxy group makes this compound an amphoteric species with multiple potential protonation and deprotonation sites. The acid-base behavior is crucial as it can dramatically influence the molecule's stability and reactivity. nih.gov
Computational methods are widely used to predict the pKa values of molecules. srce.hrmdpi.comresearchgate.netdevagirijournals.com For the amino groups in this compound, their basicity can be estimated by calculating the Gibbs free energy of protonation using various theoretical models. The Henderson-Hasselbalch equation can then be used to determine the dominant protonation state at a given pH. libretexts.org
The primary protonation sites are expected to be the nitrogen atoms of the amino groups. The pKa of these groups would be influenced by the electron-withdrawing effect of the adjacent oxygen atoms. Computational studies on cyclic aminals have shown that protonation can shift the equilibrium towards hydrolysis, indicating that the stability of this compound is likely pH-dependent. nih.gov The hydroperoxy group can also act as a weak acid, and its pKa can be computationally estimated.
The following table summarizes various computational methods used for pKa prediction of amines, which would be applicable to this compound.
| Computational Method | Basis Set | Solvation Model | Key Features |
|---|---|---|---|
| DFT (B3LYP) | 6-311+G(d,p) | PCM/SMD | A widely used functional for geometry optimization and energy calculations. mdpi.com |
| MP2 | aug-cc-pVTZ | Continuum | Includes electron correlation effects, providing higher accuracy. mdpi.com |
| Semi-empirical (PM6) | N/A | COSMO | Computationally less expensive, suitable for larger systems. srce.hr |
Solvent Effects on Molecular Structure and Reactivity
The solvent environment can have a profound impact on the structure, stability, and reactivity of this compound. Computational models can simulate these effects using either implicit or explicit solvent models. nih.govwikipedia.org
Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a specific dielectric constant. wikipedia.orgresearchgate.net They are computationally efficient and can capture the bulk electrostatic effects of the solvent. For a polar molecule like this compound, a polar solvent would be expected to stabilize the ground state and any charged or polar transition states.
Explicit Solvent Models: In this approach, individual solvent molecules are included in the calculation. nih.govwikipedia.org This allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding. For this compound, explicit water molecules could form hydrogen bonds with the amino and hydroperoxy groups, influencing the conformational preferences and the energetics of reaction pathways. Hybrid models that combine a few explicit solvent molecules with a continuum model can offer a balance between accuracy and computational cost. nih.gov
Computational studies on the autoxidation of 2-ethylhexanal (B89479) have shown that solvent polarity can significantly alter reaction rates and product distribution. frontiersin.org Protic solvents, for example, were found to inhibit certain oxidation pathways by stabilizing the reactant through hydrogen bonding. Similarly, the choice of solvent is expected to be critical in directing the decomposition or other reactions of this compound. A polar, protic solvent could stabilize the parent molecule and potentially favor ionic reaction mechanisms, while a nonpolar solvent might favor radical pathways.
Mechanistic Studies on the Reactivity of Diamino Hydroperoxy Methanol
Oxidative Reactivity of the Hydroperoxy Group
The hydroperoxy group is the primary site of oxidative reactivity in diamino(hydroperoxy)methanol. Its behavior is characterized by the cleavage of the weak oxygen-oxygen bond and its ability to transfer an oxygen atom.
The peroxide bond (O-O) in the hydroperoxy group is inherently weak and susceptible to both homolytic and heterolytic cleavage, leading to the formation of highly reactive intermediates. maricopa.edu
Homolytic Cleavage: This process involves the symmetrical breaking of the O-O bond, where each oxygen atom retains one of the bonding electrons. maricopa.edu This typically requires energy input in the form of heat or light and results in the formation of two radical species: an amino-substituted methoxy (B1213986) radical and a hydroxyl radical. The presence of two electron-donating amino groups on the same carbon atom can influence the stability of the resulting radicals.
Reaction: H₂N-CH(OH)-OOH → H₂N-CH(OH)-O• + •OH
Heterolytic Cleavage: In this process, the O-O bond breaks asymmetrically, with one oxygen atom retaining both bonding electrons. maricopa.eduyoutube.com This can occur in two ways, leading to either protonated or deprotonated species depending on the reaction conditions. The electron-donating nature of the amino groups can influence the direction of cleavage. In acidic media, the terminal oxygen atom can be protonated, facilitating its departure as a water molecule and generating a highly electrophilic species. Conversely, in the presence of a base, the hydroperoxy proton can be abstracted, forming an anion that can then undergo further reactions.
Heterolytic Cleavage Pathways:
Acid-catalyzed: H₂N-CH(OH)-OOH + H⁺ → H₂N-CH(OH)-O-OH₂⁺ → [H₂N-CH(OH)-O]⁺ + H₂O
Base-induced: H₂N-CH(OH)-OOH + B → H₂N-CH(OH)-OO⁻ + BH⁺
The table below summarizes the key aspects of these cleavage processes.
| Cleavage Type | Conditions | Products | Reactivity of Products |
| Homolytic | Heat, UV light | Radicals (e.g., •OH) | Highly reactive, participate in radical chain reactions |
| Heterolytic | Acidic or basic media | Ions (e.g., carbocations, anions) | Can act as electrophiles or nucleophiles |
The hydroperoxy group of this compound can act as an oxygen transfer agent, a reaction central to many oxidative processes in organic chemistry. This reactivity is particularly relevant in the epoxidation of alkenes and the oxidation of sulfides. The efficiency and mechanism of oxygen transfer are influenced by the electronic environment of the hydroperoxy group. nih.gov
Computational studies on similar peroxy compounds have shown that the presence of electron-donating groups can enhance the nucleophilicity of the distal oxygen atom, making it more reactive towards electrophilic substrates. nih.gov However, intramolecular hydrogen bonding between the hydroperoxy group and the adjacent amino or hydroxyl groups could also play a significant role in modulating its reactivity, potentially by altering the geometry and electronic structure of the peroxide moiety. nih.gov
The hydroperoxy group readily interacts with reducing agents. For instance, metal ions in a low oxidation state can catalyze the decomposition of hydroperoxides. This process often proceeds through a one-electron transfer mechanism, leading to the formation of radical intermediates. The interaction with common reducing agents like triphenylphosphine (B44618) (PPh₃) results in the quantitative reduction of the hydroperoxide to the corresponding alcohol, a reaction frequently used for the analytical determination of hydroperoxides. narod.ru
In the context of this compound, the presence of the diamine functionalities could potentially influence this process through chelation with the metal ion, thereby affecting the rate and selectivity of the reduction.
Reactivity Involving the Diamine Functionalities
The two amino groups in this compound impart nucleophilic and basic properties to the molecule and can participate in condensation and cyclization reactions.
The lone pair of electrons on the nitrogen atoms of the amino groups makes them both basic and nucleophilic.
Basicity: The amino groups can accept protons from acids, forming ammonium (B1175870) ions. The basicity of these groups is a key factor in their biological activity and their role in acid-catalyzed reactions.
Nucleophilicity: The amino groups can act as nucleophiles, attacking electron-deficient centers. This property is fundamental to many of their characteristic reactions, such as alkylation and acylation. The nucleophilicity can be influenced by the electronic effects of the rest of the molecule.
Mechanistic studies on diamine oxidase, an enzyme that metabolizes amines, have utilized isotope effects to elucidate the reaction mechanism, demonstrating the importance of the C-H bond cleavage at the α-carbon to the amino group during oxidation. nih.gov
The presence of two amino groups and a hydroxyl group on the same carbon atom in the parent gem-diol structure from which this compound is derived provides the potential for intramolecular condensation and cyclization reactions. Depending on the reaction conditions, these functionalities can react with electrophiles to form various heterocyclic structures. For instance, reaction with aldehydes or ketones could lead to the formation of five- or six-membered rings.
The interplay between the hydroperoxy group and the diamine functionalities could lead to unique intramolecular cyclization pathways, potentially involving an initial oxidation step followed by cyclization.
Intermolecular and Intramolecular Reaction Pathways
While direct studies on the reaction pathways of this compound are not available, its structure allows for predictions regarding its behavior. The presence of -NH2 and -OOH groups facilitates both intermolecular and intramolecular interactions, primarily through hydrogen bonding.
Intermolecular Pathways: Intermolecular hydrogen bonding would be a dominant force, where the hydroperoxy group acts as a hydrogen bond donor and acceptor, and the amino groups primarily act as donors. Such interactions can lead to the formation of dimers or larger aggregates in solution, influencing the compound's physical properties and stability. Studies on complexes of other small organic molecules, such as acrolein and methanol (B129727), demonstrate the formation of stable structures through multiple hydrogen bonds, a principle that would apply here. ontosight.ai
Intramolecular Pathways: Intramolecular hydrogen bonding between the hydroperoxy group and an adjacent amino group is highly probable. This could lead to the formation of a five-membered ring structure, which could either stabilize the molecule or act as a prelude to decomposition. The competition between intra- and intermolecular hydrogen bonding is a critical factor in determining reaction mechanisms, as seen in studies of α-hydroxyesters with methanol, where the insertion of a solvent molecule can disrupt internal bonds. researchgate.netbeilstein-journals.org
A likely intramolecular reaction is decomposition. Geminal hydroperoxides are known to be thermally unstable. nih.gov The presence of adjacent amino groups could facilitate the cleavage of the weak O-O bond in the hydroperoxy moiety, potentially leading to radical species. The decomposition could proceed via homolytic cleavage to form hydroxyl and amino-stabilized radicals.
Catalytic Transformations Involving this compound
There is no specific research detailing the catalytic transformations of this compound. However, the functional groups present suggest potential reactivity in various catalytic systems.
Acid/Base Catalysis: Both acid and base catalysis could significantly impact the stability and reaction pathways. Protons could catalyze the decomposition by targeting the hydroperoxy or amino groups.
Metal-Catalyzed Reactions: Hydroperoxides are widely used as oxidants in metal-catalyzed reactions. It is conceivable that this compound could act as an oxygen-transfer agent. For instance, copper-catalyzed reactions are known to involve the reaction of hydroperoxides with nitriles. nih.gov Similarly, vanadium complexes have been shown to catalyze the peroxidation of alkenes using hydroperoxides. nih.gov
Enzymatic Transformations: The diamino- functionality is related to substrates of amine oxidases. Mechanistic studies on diamine oxidase (DAO) show that it catalyzes the oxidation of amines. rsc.org While this compound itself has not been studied as a substrate, its amino groups represent potential sites for enzymatic action, which would likely lead to rapid decomposition.
Investigation of Reaction Kinetics and Thermodynamics
Specific kinetic and thermodynamic data for reactions involving this compound are not present in the current body of scientific literature. To provide context, the following tables present kinetic and thermodynamic parameters for related chemical systems, which illustrate the type of data necessary for a full understanding of the target compound's reactivity.
Table 1: Kinetic Parameters for Related Hydroperoxyl Radical Reactions This table shows rate coefficients for hydrogen abstraction from different molecules by the hydroperoxyl radical (HO₂•), a key species in oxidation chemistry. Such data is crucial for building kinetic models of combustion and atmospheric chemistry.
| Reaction | Level of Theory | Rate Coefficient k(T) (cm³ mol⁻¹ s⁻¹) | Temperature Range (K) |
| MTHF + HO₂• | CCSD(T)//B3LYP | k(T) = 8.60 * T³·⁵⁴ * exp(-8.92/RT) | 500-2000 |
| DMTHF + HO₂• | CCSD(T)//B3LYP | k(T) = 3.17 * T³·⁶³ * exp(-6.59/RT) | 500-2000 |
| MTHF: 2-methyltetrahydrofuran; DMTHF: 2,5-dimethyltetrahydrofuran |
Table 2: Thermodynamic Data for Methanol Synthesis This table provides standard thermodynamic values for the synthesis of methanol from syngas, a fundamental industrial process. Understanding the enthalpy, entropy, and Gibbs free energy is essential for determining reaction feasibility and optimizing conditions.
| Reaction | ΔH° (kJ/mol) | ΔS° (J/mol·K) | ΔG° (kJ/mol) at 298 K |
| CO(g) + 2H₂(g) ⇌ CH₃OH(g) | -90.2 | -219.2 | -24.9 |
| CO₂(g) + 3H₂(g) ⇌ CH₃OH(g) + H₂O(g) | -49.5 | -15.3 | -44.9 |
The study of this compound would require extensive computational and experimental work to determine similar kinetic and thermodynamic parameters for its formation, decomposition, and subsequent reactions.
Spectroscopic Characterization Methodologies for Structural Elucidation of Diamino Hydroperoxy Methanol
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Advanced NMR spectroscopy is a cornerstone for determining the three-dimensional structure and connectivity of molecules in solution and the solid state. For diamino(hydroperoxy)methanol, a multifaceted NMR approach is required to assign its proton (¹H) and carbon-¹³ (¹³C) chemical shifts and to understand its dynamic behavior.
Multi-Dimensional NMR (e.g., 2D COSY, HSQC, HMBC) for Connectivity Assignments
Multi-dimensional NMR experiments are critical for establishing the bonding framework of this compound by revealing through-bond and through-space correlations between nuclei.
Correlation Spectroscopy (COSY): This 2D NMR experiment identifies protons that are coupled to each other, typically through two or three bonds. In this compound, COSY would be expected to show correlations between the protons of the two amino (-NH₂) groups and the proton of the central C-H group, as well as between the hydroperoxy (-OOH) proton and the hydroxyl (-OH) proton, depending on exchange rates and solvent conditions.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. copernicus.org This is the most direct method for assigning the carbon atom in this compound by correlating it to its attached proton.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-4 bonds) between protons and carbons. copernicus.org This is invaluable for piecing together the molecular structure. For instance, HMBC would show correlations from the amino protons to the central carbon atom and from the methanolic proton to the same carbon, confirming the core structure.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound in a suitable solvent like DMSO-d₆. Note: These are predicted values based on analogous structures and may vary based on experimental conditions.
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Expected HMBC Correlations (¹H → ¹³C) |
| C1 | ~5.5 | ~95 | - |
| -NH₂ | ~4.0 (broad) | - | C1 |
| -OOH | ~10.5 (broad) | - | C1 |
| -OH | ~6.0 (broad) | - | C1 |
Data is hypothetical and for illustrative purposes.
Dynamic NMR for Conformational Exchange and Rotational Barriers
The single bonds in this compound (C-N, C-O, O-O) allow for conformational flexibility. Dynamic NMR (DNMR) studies, which involve recording spectra at variable temperatures, can provide insight into these dynamic processes. By analyzing changes in the line shape of NMR signals as a function of temperature, it is possible to determine the energy barriers for bond rotation and other conformational exchanges. For example, restricted rotation around the C-N bonds due to the presence of two amino groups could lead to distinct NMR signals for the two amino groups at low temperatures, which would coalesce into a single broad peak as the temperature is raised.
Solid-State NMR for Crystalline or Amorphous Forms
Solid-state NMR (ssNMR) is a powerful technique for characterizing this compound in its solid form, whether crystalline or amorphous. researchgate.netmdpi.com Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of insensitive nuclei like ¹³C in the solid state. kurouskilab.com ssNMR can provide information about the local environment of each atom, intermolecular interactions such as hydrogen bonding, and the presence of different polymorphs (different crystalline forms of the same compound). nih.gov
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. kurouskilab.com These two techniques are often complementary.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. Strong absorptions are expected for polar bonds. For this compound, IR is particularly sensitive to the O-H stretching vibrations of the hydroxyl and hydroperoxy groups, the N-H stretching of the amino groups, and the C-O stretching of the methanol (B129727) backbone.
Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. It is particularly effective for identifying non-polar bonds and symmetric vibrations. The O-O stretch of the hydroperoxy group, which is often weak in the IR spectrum, would be expected to give a more prominent signal in the Raman spectrum.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound. Note: These are predicted values based on analogous functional groups.
| Functional Group | Vibration Type | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| -OH | O-H Stretch (H-bonded) | 3500-3200 (broad) | Weak |
| -OOH | O-H Stretch (H-bonded) | 3400-3100 (broad) | Weak |
| -NH₂ | N-H Stretch | 3400-3300 (doublet) | Moderate |
| C-H | C-H Stretch | ~2950 | Strong |
| -NH₂ | N-H Bend | 1650-1580 | Weak |
| C-O | C-O Stretch | 1050-1000 | Weak |
| O-O | O-O Stretch | Weak | 900-850 |
Data is hypothetical and for illustrative purposes.
Mass Spectrometry Techniques for Molecular Composition and Fragmentation
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) is essential for determining the precise elemental composition of this compound. cardiff.ac.uk By measuring the m/z value to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. This allows for the unambiguous confirmation of the molecular formula, C₁H₆N₂O₃. Soft ionization techniques, such as electrospray ionization (ESI) or chemical ionization (CI), are typically used to generate the molecular ion with minimal fragmentation, which is crucial for accurate mass determination. Analysis of the fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further confirm the structure by identifying characteristic losses, such as the loss of H₂O, NH₃, or OOH radicals. nih.govmdpi.com
Tandem Mass Spectrometry (MS/MS) for Structural Analysis
Tandem mass spectrometry (MS/MS) stands as a premier tool for piecing together the structural puzzle of unknown compounds. By inducing the fragmentation of a selected parent ion and analyzing the resulting daughter ions, MS/MS provides invaluable insights into molecular connectivity. For a labile molecule such as this compound, this technique is particularly informative.
The fragmentation of the parent ion, typically achieved through collision-induced dissociation (CID), is expected to follow predictable pathways based on the functional groups present. The initial ionization step would generate either the molecular ion [M]+• or, more commonly in soft ionization techniques, the protonated molecule [M+H]+. Subsequent fragmentation events would likely involve the loss of small, stable neutral molecules, a common trait for compounds containing hydroxyl, amino, and hydroperoxy groups. libretexts.orgyoutube.com
Predicted Fragmentation Pathways:
Drawing parallels with the known fragmentation behavior of amines, alcohols, and peroxides, several key fragmentation routes can be anticipated for this compound. libretexts.orgmiamioh.edu Alpha-cleavage, the breaking of bonds adjacent to heteroatoms, is a dominant fragmentation mechanism for both amines and peroxides. libretexts.orgmiamioh.edu Furthermore, the elimination of stable neutral molecules is highly probable.
Loss of H₂O₂: A facile loss of a hydrogen peroxide molecule (34 Da).
Loss of NH₃: The elimination of an ammonia (B1221849) molecule (17 Da).
Loss of CH₂O: The cleavage and loss of a formaldehyde (B43269) unit (30 Da).
A hypothetical MS/MS fragmentation pattern for the protonated this compound molecule, [C(NH₂)₂(OOH)(OH)+H]⁺, is detailed in the table below.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Plausible Fragment Identity |
| 95.06 | 78.03 | 17.03 | [C(NH₂)(OOH)(OH)]⁺ |
| 95.06 | 61.03 | 34.03 | [C(NH₂)₂(OH)]⁺ |
| 95.06 | 44.05 | 51.01 | [CH₂(NH₂)]⁺ |
Interactive Data Table: Predicted MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Plausible Fragment Identity |
| 95.06 | 78.03 | 17.03 | [C(NH₂)(OOH)(OH)]⁺ |
| 95.06 | 61.03 | 34.03 | [C(NH₂)₂(OH)]⁺ |
| 95.06 | 44.05 | 51.01 | [CH₂(NH₂)]⁺ |
Electronic Absorption Spectroscopy (UV-Vis)
Electronic absorption spectroscopy, commonly known as UV-Vis, probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The wavelength of maximum absorbance (λmax) is a characteristic feature of the chromophores present.
This compound lacks the extensive conjugated π-systems that give rise to strong absorptions in the visible region. Its primary chromophores are the amino (-NH₂) and hydroperoxy (-OOH) functionalities. These groups contain non-bonding electrons (n electrons) which can be excited to higher energy anti-bonding sigma orbitals (σ). These n → σ transitions typically occur at shorter wavelengths, within the UV region of the electromagnetic spectrum. jcbsc.orgresearchgate.net
The solvent environment can exert a significant influence on the position of the λmax. jcbsc.orgresearchgate.net Polar, protic solvents, such as methanol, are capable of forming hydrogen bonds with the lone pairs of the amino and hydroperoxy groups. This interaction stabilizes the ground state more than the excited state, resulting in a hypsochromic (blue) shift of the n → σ* absorption bands.
Expected UV-Vis Absorption Data:
The UV-Vis spectrum of this compound, when measured in a polar solvent like methanol, is anticipated to exhibit absorption maxima at the lower end of the UV range.
| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition |
| Methanol | ~210 | ~150 | n → σ* (N) |
| Methanol | ~205 | ~100 | n → σ* (O) |
Interactive Data Table: Predicted UV-Vis Absorption of this compound in Methanol
| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition |
| Methanol | ~210 | ~150 | n → σ* (N) |
| Methanol | ~205 | ~100 | n → σ* (O) |
X-ray Crystallography of Stable Derivatives or Co-crystals
X-ray crystallography provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in a crystalline solid. However, the pronounced instability of this compound precludes the growth of single crystals suitable for X-ray diffraction analysis. A well-established strategy to circumvent this obstacle is the synthesis of a stable crystalline derivative or the formation of a co-crystal. nih.govscispace.com
By reacting the transient molecule with a carefully chosen stabilizing agent, it is often possible to generate a solid that is sufficiently stable and ordered for crystallographic studies. The derivatizing agent should ideally be a rigid, bulky molecule that can enhance the thermal stability and promote the formation of a well-defined crystal lattice. nih.gov A successful crystal structure determination would yield precise bond lengths, bond angles, and torsional angles, providing unequivocal proof of the molecular structure.
Hypothetical Crystallographic Data for a Stable Derivative:
Should a stable derivative of this compound be successfully crystallized and analyzed, the resulting crystallographic data might be presented as follows.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.542 |
| b (Å) | 12.123 |
| c (Å) | 9.785 |
| β (°) | 105.3 |
| Volume (ų) | 975.4 |
| Z | 4 |
Interactive Data Table: Hypothetical Crystallographic Data for a this compound Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.542 |
| b (Å) | 12.123 |
| c (Å) | 9.785 |
| β (°) | 105.3 |
| Volume (ų) | 975.4 |
| Z | 4 |
Specialized Techniques for Unstable Intermediates (e.g., Matrix Isolation Spectroscopy)
The direct observation and characterization of highly reactive and short-lived species demand specialized experimental approaches. Matrix isolation spectroscopy is a powerful technique ideally suited for this purpose. ebsco.comresearchgate.netfu-berlin.de This method involves trapping the unstable molecule within a solid, unreactive matrix, typically a noble gas such as argon or neon, at cryogenic temperatures (in the range of 4-20 Kelvin). ebsco.comruhr-uni-bochum.dewikipedia.org
The combination of extremely low temperatures and an inert environment effectively immobilizes the reactive species, preventing their decomposition or reaction with neighboring molecules. ebsco.comfu-berlin.de Once isolated in this "frozen" state, the trapped molecules can be interrogated using a variety of spectroscopic methods, including infrared (IR), Raman, and UV-Vis spectroscopy. ebsco.comwikipedia.org This allows for the acquisition of detailed structural and vibrational data that would be otherwise unobtainable.
The experimental procedure involves the co-deposition of a gaseous mixture of the precursor molecules (for instance, urea (B33335) and hydrogen peroxide) along with a large excess of the matrix gas onto a cold spectroscopic window. ruhr-uni-bochum.de The desired unstable intermediate can then be generated in situ through photolysis or controlled annealing of the matrix, allowing for its direct spectroscopic study. fu-berlin.deruhr-uni-bochum.de
Conceptual Applications and Broader Implications in Chemical Science
Role as a Transient Intermediate in Complex Reaction Networks
Based on its structure, which combines amine, alcohol, and hydroperoxide functional groups on a single carbon atom, diamino(hydroperoxy)methanol is likely to be a highly unstable and transient species. Such geminal systems with multiple heteroatoms are often short-lived intermediates in complex reaction pathways. Its potential existence could be hypothesized in reaction mechanisms involving the oxidation of aminals or the reaction of urea (B33335) derivatives with reactive oxygen species. However, no specific reaction networks have been identified in the scientific literature where this compound is proposed or detected as a transient intermediate.
Potential as a Precursor or Building Block in Organic Synthesis
The multifunctionality of this compound suggests it could, in theory, serve as a versatile building block in organic synthesis.
Conceptually, the arrangement of nitrogen and oxygen atoms in this compound makes it an interesting synthon for the synthesis of heterocycles rich in these elements. The intramolecular condensation or cyclization of such a molecule could potentially lead to novel five- or six-membered rings containing multiple nitrogen and oxygen atoms. These types of heterocyclic scaffolds are of interest in medicinal chemistry and materials science. Nevertheless, there are no published synthetic routes that utilize this compound for this purpose.
The hydroperoxy group suggests that this compound could act as an oxidizing agent. The presence of the amino groups might modulate the reactivity and selectivity of the hydroperoxide, potentially allowing for targeted oxidation or functionalization of other organic molecules. This is a common strategy in the design of new reagents. However, the synthesis and isolation of this compound would be a prerequisite for exploring such applications, and no such reports are currently available.
Contribution to Atmospheric or Environmental Chemical Modeling
The potential presence and reactivity of novel compounds in the atmosphere are of significant interest for environmental modeling.
The formation of this compound in the gas phase would likely involve the reaction of precursor molecules containing nitrogen and a single carbon atom, such as derivatives of formamidine (B1211174) or urea, with key atmospheric oxidants like ozone (O₃), hydroxyl radicals (•OH), or hydroperoxyl radicals (HO₂•). For instance, the oxidation of aminomethanol (B12090428), a related but simpler compound, is a topic of atmospheric interest. However, specific gas-phase formation pathways leading to this compound have not been studied or proposed in the context of atmospheric chemistry.
If formed, the degradation of this compound in the environment would likely be rapid due to its inherent instability. Potential degradation pathways would include photolysis by sunlight, reaction with atmospheric radicals, or hydrolysis in aqueous environments. The products of its degradation would depend on the specific conditions but could include formic acid derivatives, nitrogen oxides, and water. Without experimental or computational data, any proposed degradation mechanism remains purely speculative.
Theoretical Design of Novel Chemical Systems Incorporating Hydroperoxy and Amine Functionalities
The theoretical design of novel chemical systems that incorporate both hydroperoxy (-OOH) and amine (-NH2) functionalities is a specialized area of computational chemistry. Given that a specific compound like "this compound" is not documented in existing literature, its exploration, along with that of similar structures, relies heavily on theoretical and computational methodologies. These studies are crucial for predicting the stability, reactivity, and potential applications of such molecules before any attempt at synthesis.
The design process for these bifunctional compounds involves a detailed analysis of the complex intramolecular and intermolecular interactions that arise from the close proximity of an oxidizing group (-OOH) and a reducing/basic group (-NH2). Key to this theoretical exploration is the use of quantum chemical methods, such as Density Functional Theory (DFT), to model the geometric and electronic structures of these molecules. researchgate.net
Theoretical calculations are also employed to predict the energetic properties of these compounds. Molecules incorporating both amine and hydroperoxy groups have the potential to be high-energy materials, as they contain both fuel (amine) and oxidizer (hydroperoxy) moieties within the same structure. uniba.skyoutube.comslideshare.net The heat of formation, decomposition pathways, and activation energy barriers for various reactions are calculated to assess their potential as energetic materials. researchgate.net The decomposition of hydroperoxides is often initiated by the cleavage of the weak O-O bond, a process that can be influenced by the presence of the adjacent amine group. mdpi.comwikipedia.org
Furthermore, computational studies explore the reaction mechanisms involving these functionalities. For example, theoretical models can elucidate how the amine group might affect the radical scavenging or oxidative properties of the hydroperoxy group. researchgate.net In biological contexts, the interaction between amino groups and hydroperoxides is significant. Theoretical studies have shown that hydrogen bonding from amino groups can enhance the formation of hydroperoxides, a phenomenon with implications for understanding oxidative stress in cellular systems. nih.gov These computational investigations provide mechanistic insights that are difficult to obtain through experimental means alone. nih.gov
The table below summarizes key parameters investigated in the theoretical design of hypothetical molecules containing both amine and hydroperoxy functionalities.
| Theoretical Parameter | Significance in Design | Computational Method Example |
| Intramolecular H-Bond Energy | Determines conformational stability and potential for intramolecular reactions. mdpi.com | Quantum Theory of Atoms in Molecules (QTAIM), Natural Bond Orbital (NBO) Analysis. researchgate.netnih.gov |
| O-O Bond Dissociation Energy | Indicates the stability of the hydroperoxy group and the propensity for radical formation. mdpi.com | DFT calculations (e.g., B3LYP functional with a suitable basis set). nih.gov |
| Decomposition Activation Energy | Predicts the thermal stability and potential hazards of the compound. researchgate.net | Transition state theory combined with DFT calculations. |
| Heat of Formation | Assesses the energetic content of the molecule, relevant for high-energy material applications. uniba.sk | Atomization methods or isodesmic reactions using calculated electronic energies. |
| Proton Affinity | Gauges the basicity of the amine group and its likelihood to participate in acid-base reactions. | Calculation of the energy change upon protonation. |
By systematically modifying the molecular structure—such as changing the carbon backbone connecting the two functional groups or adding substituents—and calculating these parameters, chemists can theoretically screen for novel compounds with desired properties, whether for applications in materials science, as chemical intermediates, or in biological studies.
Challenges and Future Research Directions in Diamino Hydroperoxy Methanol Chemistry
Overcoming Synthetic Difficulties for Isolation and Scalable Production
A primary obstacle in the study of diamino(hydroperoxy)methanol is its synthesis and isolation. The combination of a hydroperoxide group, known for its instability, with two electron-donating amino groups on the same carbon suggests a high propensity for decomposition. Research into the direct synthesis of even simpler hydroperoxides, like hydrogen peroxide, highlights the difficulties involved, including the risk of explosion and the thermodynamic favorability of decomposition to water mdpi.com.
The development of a viable synthetic route to this compound would require meticulously controlled reaction conditions, likely at low temperatures, to manage its expected transient nature. The isolation of the pure compound may prove to be exceptionally challenging, potentially necessitating its generation and use in situ. Future research must focus on novel synthetic strategies and purification techniques capable of handling such a labile molecule. Achieving scalable production, essential for any practical application, will depend on overcoming these fundamental synthetic and stability issues, a significant challenge that currently hinders industrial processes for even basic peroxides mdpi.com.
Development of Advanced Spectroscopic Techniques for In Situ Observation
Given the probable transient nature of this compound, its direct observation and characterization are unlikely with conventional spectroscopic methods. The detection of short-lived reactive intermediates requires advanced in situ techniques that can distinguish fleeting species from the bulk reaction mixture acs.orgnih.gov.
Future progress in understanding this compound is tied to the application and further development of sophisticated spectroscopic tools. Methods such as modulation excitation spectroscopy (MES) combined with phase-sensitive detection (PSD) have proven effective in isolating the infrared spectra of reactive species at low concentrations acs.orgufl.edu. For enzymatic reactions, online mass spectrometry coupled with microfluidic sampling has enabled the real-time detection of transient intermediates nih.gov. The application of these and other techniques, like time-resolved nuclear magnetic resonance (NMR) spectroscopy, will be indispensable for confirming the existence of this compound and studying its structure and kinetics nih.gov.
Deeper Elucidation of Complex Reaction Mechanisms and Intermediates
The reactivity of this compound is expected to be complex, involving multiple potential reaction pathways. The hydroperoxy group can act as an oxidant, while the amino groups can influence the molecule's stability and reactivity through electronic and steric effects. Understanding the intricate mechanisms of its formation and decomposition is a significant challenge.
Elucidating these pathways requires a synergistic approach combining kinetic studies with the in situ spectroscopic techniques mentioned above. Identifying subsequent reactive intermediates is crucial. For instance, in catalytic systems involving metal complexes and hydrogen peroxide, highly reactive peroxo or high-valent metal-oxo intermediates are formed that are often too unstable to be isolated but are key to the reaction mechanism researchgate.net. A similar level of mechanistic investigation will be required for this compound to unravel its decomposition pathways and potential for controlled chemical transformations.
Exploration of New Catalytic Systems for Controlled Reactivity
Harnessing the potential reactivity of this compound will likely require the development of specialized catalytic systems. Catalysts can provide pathways with lower activation energies, enabling reactions to occur under milder conditions and directing the reactivity towards a desired product, thus enhancing selectivity frontiersin.org.
Research in related fields offers a roadmap for this exploration. Palladium-based catalysts, often in the form of alloys, are central to the direct synthesis of hydrogen peroxide mdpi.com. For oxidation reactions, a variety of metal complexes, particularly those based on iron, have been developed to activate peroxides for selective transformations of organic substrates rsc.orgacs.org. The design of new catalysts for this compound could involve creating sterically hindered active sites to control substrate access or using ligands to tune the electronic properties of a metal center, thereby managing the compound's reactivity acs.org. Photocatalytic systems, such as those using covalent organic frameworks (COFs), also present a novel, energy-efficient route for reactions involving peroxides technologynetworks.com.
Computational Predictions to Guide Experimental Design
Given the experimental difficulties associated with a potentially unstable molecule like this compound, computational chemistry is an indispensable tool for guiding research efforts. Theoretical calculations can provide fundamental insights into the molecule's properties and reactivity before resource-intensive experimental work is undertaken.
High-level quantum chemical methods, such as coupled-cluster theory (e.g., CCSD(T)), and more computationally efficient Density Functional Theory (DFT) functionals (e.g., M08-HX) can accurately predict thermochemical data, reaction energies, and activation barriers nih.govacs.org. These predictions can help identify the most thermodynamically plausible synthetic routes and decomposition pathways nih.gov. Furthermore, computational modeling can be used to design catalysts by simulating the interaction of this compound with a catalyst's active site, predicting how changes in the catalyst's structure would affect performance and selectivity researchgate.netrsc.org. This predictive power allows for a more rational, targeted approach to experimental design, saving time and resources in the challenging quest to understand and utilize this complex molecule.
Conclusion and Outlook
Summary of Key Research Findings on Diamino(hydroperoxy)methanol
An extensive review of available scientific literature reveals a notable scarcity of dedicated research on the specific chemical compound this compound. Its existence is cataloged in chemical databases, such as PubChem, under the molecular formula CH₆N₂O₃. nih.gov However, detailed experimental or computational studies focusing on its synthesis, isolation, characterization, or reactivity are not prominently available.
Based on its chemical structure, which features a single carbon atom bonded to two amino (-NH₂) groups, a hydroperoxy (-OOH) group, and a hydroxyl (-OH) group (derived from the methanol (B129727) backbone), this compound can be classified as a highly functionalized and inherently unstable molecule. The presence of both amine and hydroxyl functionalities on the same carbon atom defines it as a hemiaminal. wikipedia.org Hemiaminals are frequently transient intermediates in chemical reactions, such as imine formation, and are often too unstable for isolation except in special cases. wikipedia.org
The further incorporation of a hydroperoxy group, a functionality known for its own instability and oxidizing potential, would foreseeably contribute to the compound's extreme lability. The combination of electron-donating amino groups and the electronegative, reactive hydroperoxy and hydroxyl groups on a single carbon center suggests a high potential for rapid decomposition or rearrangement. Therefore, it is likely that this compound exists only as a fleeting, short-lived reactive intermediate, which presents significant challenges for direct experimental study.
Broader Significance of Studying Multi-functionalized and Unstable Organic Compounds
The study of highly functionalized and unstable organic compounds, such as this compound, holds significant importance across various fields of chemistry. These molecules are often reactive intermediates, which are short-lived, high-energy species that exist ephemerally during a chemical reaction. tandfonline.com Although they are not the final products, understanding their structure and behavior is critical for elucidating reaction mechanisms. tandfonline.com
Key aspects of their significance include:
Understanding Reaction Mechanisms: Most chemical reactions proceed through multiple steps involving the formation and destruction of one or more reactive intermediates. tandfonline.com Identifying these transient species helps explain how reactants are converted into products, enabling chemists to control and optimize reactions.
Novel Reactivity: The presence of multiple functional groups within a single molecule can lead to unique chemical reactivity that is not observed in simpler, unfunctionalized compounds. acs.org Functional groups can alter the energetics and kinetics of a reaction or open entirely new chemical pathways. acs.org This is particularly relevant in fields like atmospheric chemistry, where the oxidation of organic compounds proceeds through a cascade of increasingly functionalized intermediates. acs.org
Biological and Industrial Relevance: Biologically reactive intermediates are formed during normal metabolic processes and have been implicated in various human diseases. nih.gov For example, reactive species derived from glucose metabolism can modify proteins, linking them to complications associated with diabetes. nih.gov In an industrial context, understanding intermediates is crucial for designing efficient synthetic routes to pharmaceuticals, agrochemicals, and materials. acs.orgfraunhofer.de The chemoselectivity and practicality of reactions involving such intermediates can provide rapid access to complex and valuable molecules. acs.org
The challenges in studying these compounds—namely their low concentration and short lifespan—have spurred the development of sophisticated analytical techniques, including advanced mass spectrometry, laser flash photolysis, and matrix isolation spectroscopy, to trap or observe them in real-time. beilstein-journals.org
Future Perspectives and Unanswered Questions in the Field
The study of elusive compounds like this compound pushes the boundaries of chemical detection and theory. While direct research is sparse, the path forward for characterizing such species and understanding their role in chemistry is becoming clearer through technological and computational advancements.
Future Research Directions:
Computational and Theoretical Chemistry: For a molecule predicted to be highly unstable, computational chemistry is the most powerful initial tool. High-level ab initio calculations can predict its geometric structure, stability, vibrational frequencies, and potential decomposition pathways without the need for physical synthesis. acs.org Such studies can determine if the molecule can exist as a stable, albeit transient, species and can guide future experimental efforts for its detection.
Advanced Spectroscopic Techniques: Should computational models suggest that this compound is observable, specialized experimental techniques would be necessary. Matrix isolation, where a reactive species is generated and trapped in a cryogenic inert gas matrix, could allow for its characterization using methods like FTIR spectroscopy. beilstein-journals.org This approach has been successfully used to study other small, reactive organic radicals.
Targeted Synthesis of Precursors: Progress in this area will likely rely on collaborations with synthetic chemists to design and create precursor molecules that could generate this compound under specific conditions, such as photolysis or controlled reaction with another species. acs.org This would be essential for any direct experimental studies of its reactivity.
Unanswered Questions:
The potential existence of this compound raises several fundamental questions:
What are the primary decomposition pathways for a molecule with this unique combination of functional groups? Does it fragment, rearrange, or polymerize?
Could this compound or similar structures act as transient intermediates in biological processes, such as in the metabolism of nitrogen-containing compounds in the presence of reactive oxygen species?
In atmospheric or combustion chemistry, could such a molecule form from the reaction of smaller species (e.g., ammonia (B1221849), formaldehyde (B43269), hydrogen peroxide) and what would its subsequent impact be?
What are the thermodynamic and kinetic parameters governing its formation and decay? Answering this would help to predict the conditions under which it might play a role.
Addressing these questions for this compound and other multi-functionalized, unstable compounds will continue to deepen our fundamental understanding of chemical reactivity and the intricate pathways that govern chemical transformations.
Q & A
Q. What are the common synthetic routes for preparing diamino(hydroperoxy)methanol derivatives, and what critical reaction conditions influence yield?
- Methodological Answer : A typical synthesis involves nitration followed by sequential functional group transformations. For example, nitration of dimeric benzoic acid with 70% HNO₃ yields nitrobenzoic acid derivatives, which are converted to acid chlorides using oxalyl chloride in THF. Subsequent reaction with pyrrolidine derivatives in the presence of triethylamine (TEA) forms diamides. Reduction of nitro groups with RaNi/hydrazine in methanol produces diamino intermediates, which are protected using allyloxycarbonyl chloride in dichloromethane . Critical conditions include solvent choice (e.g., THF for amidation), temperature control during nitro reduction, and stoichiometric precision in protection steps.
Q. How is methanol utilized in the purification and isolation of this compound intermediates?
- Methodological Answer : Methanol serves as a solvent for extraction and crystallization. For instance, after nitro group reduction, diamino compounds are extracted using methanol, followed by silica gel chromatography (e.g., 10% methanol/chloroform for flash column separation) . Methanol is also used to terminate reactions (e.g., quenching hydroperoxy fatty acid reductions with 10% DMSO in methanol) and to dissolve residues for HPLC or mass spectrometry analysis .
Advanced Research Questions
Q. What spectroscopic techniques are employed to confirm the structure and stereochemistry of this compound compounds?
- Methodological Answer :
- NMR Spectroscopy : 360 MHz ¹H-NMR identifies cis,trans-diene systems adjacent to hydroperoxy groups. Reduction of hydroperoxy to hydroxy groups with NaBH₄ in methanol, followed by diazomethane esterification, enables enantiomeric analysis (e.g., 97:3 L/D ratio determination) .
- Mass Spectrometry : Isotopic labeling (e.g., 15N-enriched compounds) is analyzed via peak intensity ratios (e.g., m/z 130 vs. 131 for 14N/15N fluorouracil derivatives) .
- IR Spectroscopy : Detects enol CC(OH) functionalities (e.g., 1538 cm⁻¹ experimental IR stretch for diamino enol intermediates) .
Q. How can isotopic labeling (e.g., 15N) be applied to study the degradation pathways of this compound derivatives?
- Methodological Answer : 15N-labeled diamino nucleosides are degraded under acidic conditions (1 N HCl) with NaNO₂ at 60°C. Methanol extracts are subjected to TLC (tetrahydrofuran/methanol, 10:1), and bands corresponding to degradation products (e.g., 5-fluorouracil) are analyzed via mass spectrometry to quantify isotopic incorporation. This approach confirms degradation mechanisms and tracks nitrogen migration .
Q. What computational methods support the understanding of electronic and steric effects in this compound reactivity?
Q. How should researchers address contradictions in reported synthetic methods, such as differing reducing agents for nitro groups?
- Methodological Answer : Comparative studies are essential. For example:
- RaNi/Hydrazine : Effective for nitro reduction in methanol but may require rigorous exclusion of oxygen .
- Pd/C with Hydrazine : Offers milder conditions for dinitro-to-diamine conversion in refluxing methanol, with higher selectivity for aromatic nitro groups .
Experimental validation via TLC, NMR, and yield comparisons under varying conditions is recommended to optimize protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
